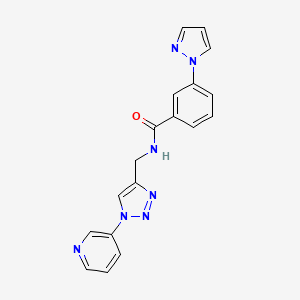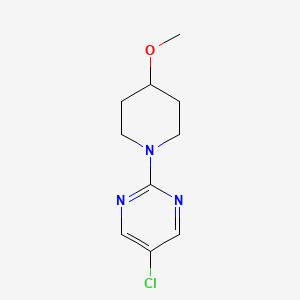![molecular formula C13H14N4OS B2870247 (7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(2,4-dimethylthiazol-5-yl)methanone CAS No. 1796946-76-3](/img/structure/B2870247.png)
(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(2,4-dimethylthiazol-5-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(2,4-dimethylthiazol-5-yl)methanone is a complex heterocyclic compound known for its diverse applications in various scientific domains. Its unique structure makes it a subject of interest in synthetic chemistry and pharmacological research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(2,4-dimethylthiazol-5-yl)methanone involves several steps:
Pyrido[4,3-d]pyrimidine synthesis: : This backbone is typically constructed through multi-step organic synthesis involving cyclization reactions.
Attachment of the dimethylthiazol group: : Using thiazole intermediates, the coupling with the pyrido[4,3-d]pyrimidine backbone is often facilitated by amide formation under controlled conditions.
Common reagents include organic solvents like dichloromethane, catalysts like palladium on carbon, and bases like triethylamine.
Industrial Production Methods
For industrial-scale production, the process is streamlined for efficiency and cost-effectiveness. Large reactors, continuous flow chemistry, and automated systems are employed to maintain high yields and purity. Key parameters like temperature, pressure, and solvent choice are optimized.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : Can be oxidized using reagents like m-chloroperbenzoic acid, yielding sulfoxides and sulfones.
Reduction: : Reduction reactions with agents like lithium aluminum hydride result in the reduction of nitrogen-containing rings.
Substitution: : Electrophilic substitution reactions, such as halogenation and nitration, occur primarily at the heterocyclic rings.
Common Reagents and Conditions
Oxidation: : m-Chloroperbenzoic acid in dichloromethane.
Reduction: : Lithium aluminum hydride in dry ether.
Substitution: : Halogens like bromine or chlorine in the presence of catalysts.
Major Products
Sulfoxides and sulfones: from oxidation.
Secondary amines and alcohols: from reduction.
Halogenated derivatives: from substitution.
Applications De Recherche Scientifique
Chemistry
The compound serves as an intermediate in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology
It's used in biological assays to study enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine
The compound has potential therapeutic applications, including use as a scaffold for developing novel pharmaceuticals targeting diseases such as cancer and neurological disorders.
Industry
In industry, it is used as a precursor in the production of dyes, agrochemicals, and specialty polymers.
Mécanisme D'action
The mechanism by which (7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(2,4-dimethylthiazol-5-yl)methanone exerts its effects depends on its interaction with molecular targets. Typically, it acts by binding to specific enzymes or receptors, thereby modulating their activity. For instance, in enzyme inhibition, it may bind to the active site, preventing substrate access and thus inhibiting the enzymatic activity.
Comparaison Avec Des Composés Similaires
Compared to compounds like 1,3-dimethyl-7H-purine-2,6-dione (caffeine) and 7,8-dihydro-1,3-dimethylpyrazolo[4,3-d]pyrimidine, (7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(2,4-dimethylthiazol-5-yl)methanone exhibits unique reactivity due to its thiazole group. This structural feature imparts distinct chemical properties and biological activities, making it a versatile compound in various applications.
Similar compounds include:
Caffeine (1,3-dimethyl-7H-purine-2,6-dione)
7,8-dihydro-1,3-dimethylpyrazolo[4,3-d]pyrimidine
2,4-dimethyl-5-thiazolecarboxaldehyde
Propriétés
IUPAC Name |
7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl-(2,4-dimethyl-1,3-thiazol-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4OS/c1-8-12(19-9(2)16-8)13(18)17-4-3-11-10(6-17)5-14-7-15-11/h5,7H,3-4,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZISYZZHNAZXVPT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C(=O)N2CCC3=NC=NC=C3C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![8-Methyl-2-[(E)-2-(naphthalen-1-yl)ethenyl]indolizine](/img/structure/B2870164.png)






![(6-Bromoimidazo[1,2-a]pyridin-2-yl)methanamine;dihydrochloride](/img/structure/B2870177.png)


![[2-(benzylsulfanyl)-1-methyl-1H-imidazol-5-yl]methanol](/img/structure/B2870181.png)
![N-(4-((2-methyl-6-propoxypyrimidin-4-yl)amino)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2870182.png)


